2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(4-bromophenyl)methoxy]phenol
Description
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Properties
Molecular Formula |
C24H20BrN3O2 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(4-bromophenyl)methoxy]phenol |
InChI |
InChI=1S/C24H20BrN3O2/c1-15-22(17-5-3-2-4-6-17)23(28-24(26)27-15)20-12-11-19(13-21(20)29)30-14-16-7-9-18(25)10-8-16/h2-13,29H,14H2,1H3,(H2,26,27,28) |
InChI Key |
AUUGUUNWHVDUED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Br)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(4-bromophenyl)methoxy]phenol (CAS No: 896832-57-8) is a pyrimidine derivative notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other relevant biological effects.
- Molecular Formula : C24H20BrN3O2
- Molecular Weight : 462.3 g/mol
- Structure : The compound features a pyrimidine ring substituted with an amino group and a phenolic moiety linked to a bromophenylmethoxy group.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
-
Anticancer Activity
- In vitro studies have demonstrated that the compound shows promising anticancer properties, with notable growth inhibition across various cancer cell lines.
- A study reported that derivatives similar to this compound achieved a mean growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines, suggesting broad-spectrum anticancer activity .
-
Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Inhibitory concentrations (IC50) for CDK2 and TRKA were found to be in the range of 0.09–1.58 µM and 0.23–1.59 µM, respectively, indicating strong potential as a therapeutic agent targeting these kinases .
- Cytotoxic Effects
Case Study 1: Anticancer Efficacy
A comparative study of several pyrimidine derivatives, including the target compound, revealed that it significantly inhibited cancer cell proliferation. The study utilized various cancer cell lines and assessed the cytotoxic effects using standard assays such as MTT and apoptosis assays.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Target Compound | RFX 393 | 11.70 | CDK2/TRKA inhibition |
| Reference Drug | Staurosporine | 0.5 | Broad-spectrum kinase inhibition |
Case Study 2: Enzyme Interaction
Molecular docking studies have provided insights into the binding interactions of the compound with CDK2 and TRKA. The binding affinities were calculated using computational methods, revealing that the compound fits well into the active sites of these enzymes, supporting its role as a potential inhibitor.
Research Findings
Recent findings emphasize the importance of structure-activity relationships (SAR) in enhancing the biological efficacy of pyrimidine derivatives:
- Substituents on the phenyl rings significantly affect both the potency and selectivity towards specific kinases.
- The presence of bromine in the para position enhances lipophilicity, potentially improving cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
